

A Comparative Analysis of Delivery Systems for Cyclic Dinucleotide STING Agonists

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Compound of Interest

Compound Name: CDN-A

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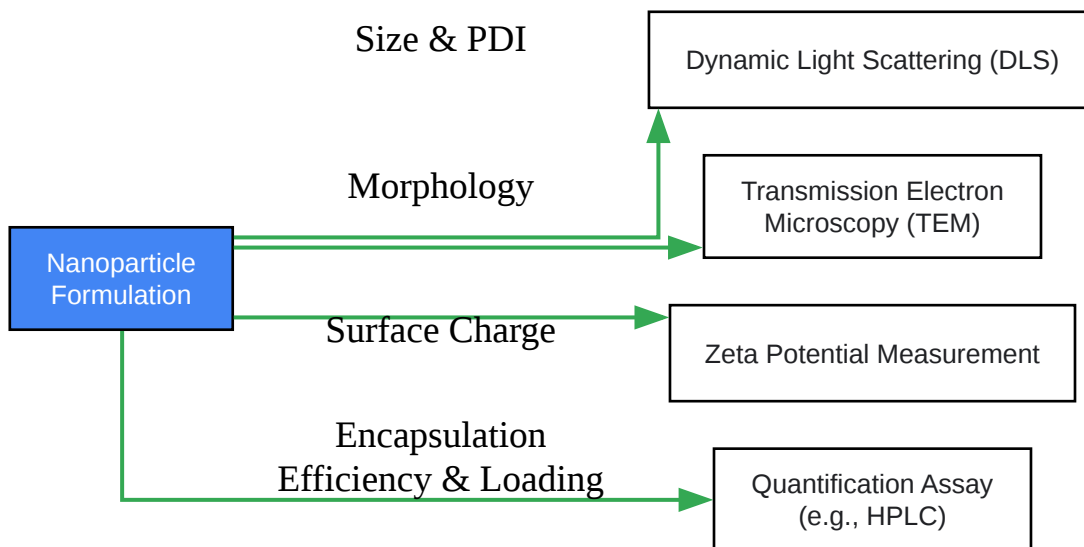
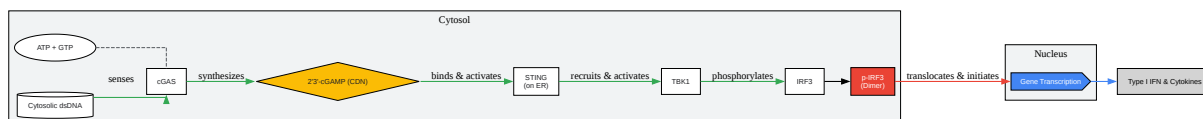
For Researchers, Scientists, and Drug Development Professionals

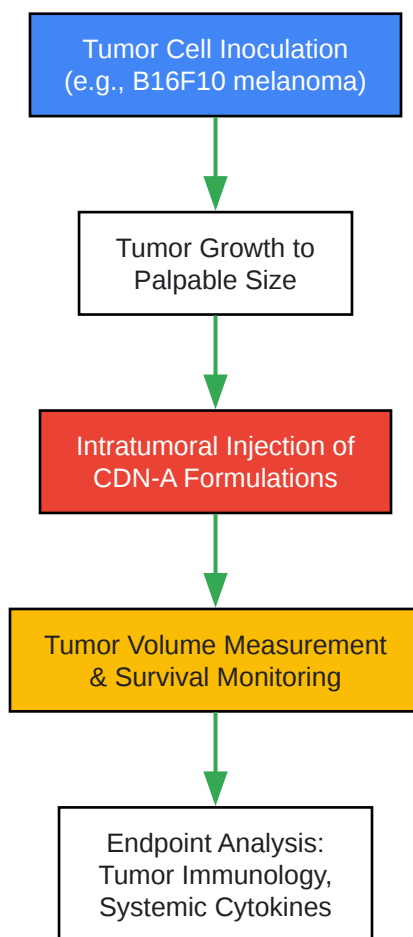
The activation of the Stimulator of Interferon Genes (STING) pathway by cyclic dinucleotides (CDNs) has emerged as a promising strategy in cancer immunotherapy. However, the therapeutic efficacy of CDN agonists is often hampered by challenges such as poor membrane permeability, rapid degradation, and systemic toxicity. To overcome these limitations, various delivery systems, including liposomes, polymeric nanoparticles, and hydrogels, have been developed to enhance the targeted delivery and sustained release of these potent immunomodulators. This guide provides an objective comparison of these delivery platforms, supported by a synthesis of preclinical experimental data.

The STING Signaling Pathway

Cyclic dinucleotides (CDNs) are agonists of the STING pathway, a critical component of the innate immune system. The pathway is initiated when cyclic GMP-AMP synthase (cGAS) detects the presence of cytosolic double-stranded DNA (dsDNA), a signal of infection or cellular damage. Activated cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP), a type of CDN. This endogenous CDN, or exogenously delivered CDN agonists, binds to the STING protein located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and moves to the nucleus, where it drives the transcription of type I interferons

(IFN- α/β) and other pro-inflammatory cytokines. This cascade of events ultimately leads to the activation of a robust anti-tumor immune response.





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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com